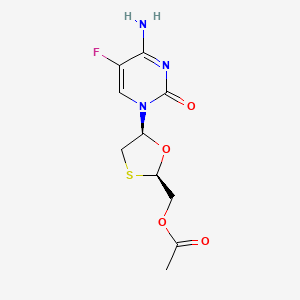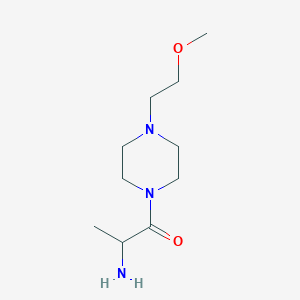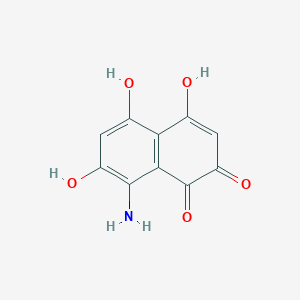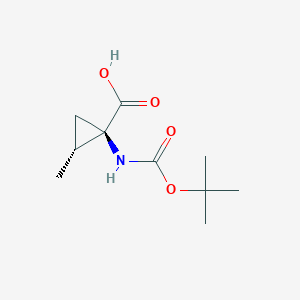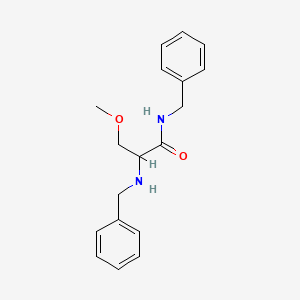
N-Benzyl 2-(benzylamino)-3-methoxypropionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl 2-(benzylamino)-3-methoxypropionamide is an organic compound that belongs to the class of benzylamines. This compound is characterized by the presence of a benzyl group attached to an amino group, which is further connected to a methoxypropionamide moiety. It is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl 2-(benzylamino)-3-methoxypropionamide typically involves the reaction of benzylamine with 3-methoxypropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl 2-(benzylamino)-3-methoxypropionamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4, H2/Ni
Substitution: Alkyl halides, acyl chlorides, CuBr, N,N,N’,N’'-pentamethyldiethylenetriamine
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzylamines .
Scientific Research Applications
N-Benzyl 2-(benzylamino)-3-methoxypropionamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-Benzyl 2-(benzylamino)-3-methoxypropionamide involves its interaction with specific molecular targets and pathways. For example, in its role as an anticonvulsant, the compound may modulate the activity of ion channels or neurotransmitter receptors in the central nervous system . Additionally, its interaction with enzymes and other proteins can influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler analog with a benzyl group attached to an amino group.
N-Benzyl-2-(benzylamino)ethanaminium: A related compound with similar structural features.
N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide: A compound with additional functional groups and potential therapeutic applications.
Uniqueness
N-Benzyl 2-(benzylamino)-3-methoxypropionamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methoxypropionamide moiety differentiates it from simpler benzylamines and provides additional sites for chemical modification and interaction with biological targets .
Properties
Molecular Formula |
C18H22N2O2 |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-benzyl-2-(benzylamino)-3-methoxypropanamide |
InChI |
InChI=1S/C18H22N2O2/c1-22-14-17(19-12-15-8-4-2-5-9-15)18(21)20-13-16-10-6-3-7-11-16/h2-11,17,19H,12-14H2,1H3,(H,20,21) |
InChI Key |
TYQJRMUBTUURQX-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C(=O)NCC1=CC=CC=C1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


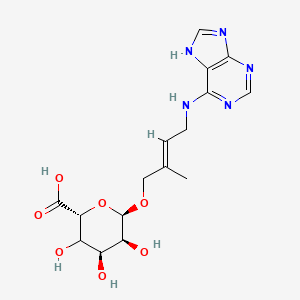
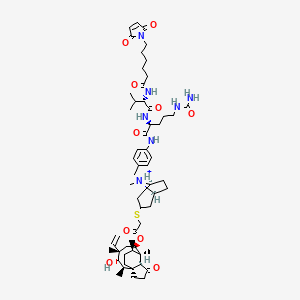

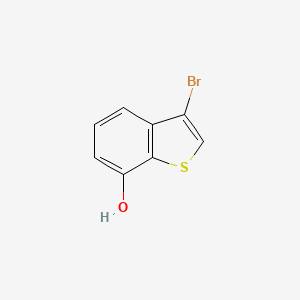
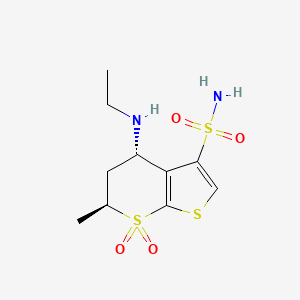
![4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,3-diol](/img/structure/B13435936.png)
![3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-ethyl ester Benzenesulfonic acid](/img/structure/B13435938.png)
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13435940.png)

![7-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13435942.png)
